molecular formula C10H13NO2 B8452456 4-(dimethylamino)-3-methoxybenzaldehyde

4-(dimethylamino)-3-methoxybenzaldehyde

Cat. No.: B8452456
M. Wt: 179.22 g/mol
InChI Key: ZZSKDKGGUHLIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-3-methoxybenzaldehyde (CAS: Not explicitly provided) is a substituted benzaldehyde derivative featuring a dimethylamino (-N(CH₃)₂) group at the para position and a methoxy (-OCH₃) group at the meta position. This compound is synthesized via oxygen atom transfer and organocatalytic methods, as demonstrated by Täufer et al. (2021), where 4-formyl-2-methoxyphenyl trifluoromethanesulfonate is treated with dimethylamine under acidic conditions to yield the target compound in 15% yield after purification .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-(dimethylamino)-3-methoxybenzaldehyde

InChI

InChI=1S/C10H13NO2/c1-11(2)9-5-4-8(7-12)6-10(9)13-3/h4-7H,1-3H3

InChI Key

ZZSKDKGGUHLIFE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(dimethylamino)-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-dimethylaminobenzaldehyde with methoxy compounds under specific conditions. Another method includes the use of N,N-dimethylaniline as a starting material, which undergoes a series of reactions including formylation and methylation to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(dimethylamino)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(dimethylamino)-3-methoxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes. The exact mechanism depends on the context of its use and the specific targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings:
  • Electronic Effects: The dimethylamino group in 4-(dimethylamino)-3-methoxybenzaldehyde enhances electron density, improving reactivity in condensation reactions (e.g., chalcone formation) compared to 3-methoxybenzaldehyde .
  • Steric Impact: Bulky substituents like benzyloxy reduce DNA-binding efficiency, as seen in barbituric acid derivatives, whereas the dimethylamino group balances steric and electronic effects .
  • Synthetic Utility: Compounds with ethoxy linkers (e.g., 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde) exhibit higher solubility, facilitating applications in medicinal chemistry .

Physicochemical Properties

  • Solubility: The dimethylamino group improves aqueous solubility relative to purely aromatic analogs (e.g., 4-methoxy-3-methylbenzaldehyde) .
  • Reactivity in Resin Systems: Ethyl 4-(dimethylamino)benzoate (structurally related) demonstrates higher reactivity in resin cements than methacrylate derivatives, attributed to the dimethylamino group’s electron-donating capacity .

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